molecular formula C14H10BrNO B5854212 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole CAS No. 61712-42-3

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B5854212
CAS No.: 61712-42-3
M. Wt: 288.14 g/mol
InChI Key: MZFREZYSFXTNDD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole (CAS 88323-54-0) is an organic compound with the molecular formula C 14 H 10 BrNO and a molecular weight of 288.14 g/mol . It belongs to the benzoxazole family, a class of heterocyclic compounds recognized for their significant versatility and value in scientific research and development . Benzoxazole derivatives are considered privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Research into similar benzoxazole compounds has shown potential for antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties , making this chemical class a focal point for drug discovery efforts . The specific substitution pattern of the 3-bromophenyl and 5-methyl groups on the benzoxazole core in this compound provides a unique structural motif. It is commonly utilized as a key synthetic intermediate for constructing more complex molecules, particularly in exploring structure-activity relationships or developing novel bioactive agents . The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are instrumental in chemical synthesis . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFREZYSFXTNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355517
Record name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61712-42-3
Record name 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 2 3 Bromophenyl 5 Methyl 1,3 Benzoxazole

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical method used to identify the functional groups and elucidate the skeletal framework of a molecule. By measuring the interaction of infrared radiation or scattered light with a sample, a spectrum representing the molecule's unique vibrational modes is generated.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a distinct "fingerprint" characterized by absorption bands corresponding to specific functional groups. For a molecule like 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole, key vibrational modes are expected for the C=N and C-O-C bonds of the oxazole (B20620) ring, the aromatic C-H and C=C bonds of the benzene (B151609) rings, the C-Br bond, and the C-H bonds of the methyl group.

In related benzoxazole (B165842) structures, the characteristic C=N stretching vibration of the oxazole ring typically appears in the region of 1615-1630 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations are observed around 1245 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ range. The presence of the methyl group would be confirmed by C-H stretching vibrations near 2920 cm⁻¹.

Table 1: Representative FT-IR Vibrational Frequencies for Benzoxazole Derivatives

Vibrational Mode Expected Frequency Range (cm⁻¹) Source(s)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch (Methyl) ~2920
C=N Stretch (Oxazole Ring) 1615 - 1630
C=C Stretch (Aromatic) 1400 - 1600
C-O-C Asymmetric Stretch ~1245
C-O-C Symmetric Stretch ~1050

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of the molecule. For this compound, the Raman spectrum would be expected to show strong bands for the C=C stretching vibrations of the aromatic rings and the symmetric vibrations of the benzoxazole core. The C-Br bond, being a polarizable bond, would also likely produce a noticeable signal. The combination of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the 5-methyl group, the benzoxazole ring, and the 3-bromophenyl substituent.

The methyl group protons (CH₃) would typically appear as a singlet in the upfield region of the spectrum, likely around 2.4 ppm. The aromatic protons would resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific splitting patterns and coupling constants of these aromatic protons would be crucial for confirming the substitution pattern on both the benzoxazole and phenyl rings. For instance, the protons on the 3-bromophenyl ring would exhibit a complex splitting pattern due to their relative positions. Protons on the 5-methylbenzoxazole (B76525) ring would also show characteristic splitting based on their neighbors.

Table 2: Representative ¹H NMR Chemical Shifts for Benzoxazole Analogs

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Source(s)
CH₃ (Methyl group) ~2.4 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In this compound, signals are expected for the methyl carbon, the carbons of the two aromatic rings, and the carbons of the oxazole heterocycle.

The C2 carbon of the benzoxazole ring, being bonded to both nitrogen and oxygen, is typically found significantly downfield, often in the range of 160-165 ppm. The carbons of the benzoxazole and bromophenyl rings would appear in the aromatic region (110-150 ppm). The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the electronegative halogen. The methyl carbon is expected in the upfield region, typically around 21 ppm.

Table 3: Representative ¹³C NMR Chemical Shifts for Benzoxazole Analogs

Carbon Environment Expected Chemical Shift (δ, ppm) Source(s)
C2 (Oxazole Ring) 160 - 165
C3a & C7a (Bridgehead Carbons) 140 - 152
Aromatic Carbons 110 - 140

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition.

For this compound (C₁₄H₁₀NBrO), the molecular weight can be calculated. The presence of bromine is readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoxazole derivatives involve the cleavage of the substituent groups and the breaking of the heterocyclic ring, leading to the formation of stable charged fragments. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-methyl-2-p-tolylbenzoxazole
2-(2-bromophenyl)benzoxazole

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable to Analogues)

While specific X-ray crystallography data for this compound is not publicly available, the solid-state molecular structure of this compound can be inferred by examining the crystallographic data of its analogues. The study of related benzoxazole derivatives provides significant insights into the expected geometric parameters, molecular conformation, and intermolecular interactions that characterize the crystal packing of this class of compounds.

Research on benzoxazole analogues consistently reveals a tendency towards molecular planarity, a feature driven by the fused aromatic ring system. For instance, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole shows a nearly planar conformation. nih.goviucr.org In this analogue, the dihedral angles between the benzoxazole ring system and the attached phenyl ring are exceptionally small, measured at 0.74 (8)° and 0.67 (6)° for the two independent molecules in the asymmetric unit. nih.goviucr.org This planarity is a key feature of the benzoxazole core. Similarly, methyl 1,3-benzoxazole-2-carboxylate also exhibits a high degree of planarity. nih.goviucr.org

The solid-state arrangement of these molecules is heavily influenced by non-covalent interactions. In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked into chains by N—H⋯N hydrogen bonds. nih.goviucr.org Furthermore, weak aromatic π–π stacking interactions, with a minimum centroid–centroid separation of 3.6212 (9) Å, connect these chains to form a three-dimensional network. nih.goviucr.org For methyl 1,3-benzoxazole-2-carboxylate, the crystal packing is described as a flattened herringbone arrangement, stabilized by a combination of C—H⋯N hydrogen bonds, C–O⋯π interactions, and π–π stacking with a centroid-centroid distance of 3.6640 (11) Å. nih.goviucr.orgiucr.org

Even in more complex systems, the fundamental structural characteristics of the benzoxazole moiety are preserved. In 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] nih.govresearchgate.netnaphthyridin-4(5H) , the oxazolonaphthyridine ring system is almost planar, with a root-mean-square deviation of 0.016 Å. nih.gov

The crystallographic data for these analogues suggest that this compound would likely adopt a largely planar conformation in the solid state. The crystal packing would be stabilized by a network of intermolecular interactions, including C—H⋯N, C—H⋯O, and potential halogen bonds involving the bromine atom, alongside significant π–π stacking between the aromatic rings.

Interactive Data Tables

Below are the crystallographic data for analogues of this compound.

Table 1: Crystal Data and Structure Refinement for Benzoxazole Analogues

Parameter 2-(2-aminophenyl)-1,3-benzoxazole nih.goviucr.org methyl 1,3-benzoxazole-2-carboxylate nih.goviucr.orgresearchgate.net
Chemical Formula C₁₃H₁₀N₂O C₉H₇NO₃
Formula Weight 210.23 177.16
Crystal System Triclinic Monoclinic
Space Group P-1 P2₁
a (Å) 8.0401 (4) 6.8165 (3)
b (Å) 9.0743 (5) 4.4676 (2)
c (Å) 14.8803 (8) 13.2879 (6)
α (°) 97.437 (2) 90
β (°) 90.722 (2) 95.1319 (16)
γ (°) 100.385 (2) 90
Volume (ų) 1058.07 (10) 403.04 (3)
Z 4 2
Temperature (K) 100 193

| Radiation Type | Mo Kα | Mo Kα |

Table 2: Selected Geometric Parameters for Benzoxazole Analogues

Compound Dihedral Angle (Benzene & Fused Ring) Key Intermolecular Interactions Ref.
2-(2-aminophenyl)-1,3-benzoxazole 0.74 (8)°, 0.67 (6)° N—H⋯N hydrogen bonds, π–π stacking (3.6212 Å) nih.goviucr.org
methyl 1,3-benzoxazole-2-carboxylate - C—H⋯N, C—H⋯O, C–O⋯π, π–π stacking (3.6640 Å) nih.goviucr.orgiucr.org

Compound Name Reference Table

Compound Name
This compound
2-(2-aminophenyl)-1,3-benzoxazole
methyl 1,3-benzoxazole-2-carboxylate

Computational and Theoretical Investigations of 2 3 Bromophenyl 5 Methyl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and other related parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to optimize the molecular geometry and determine its electronic properties. marmara.edu.tr These calculations provide insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. The presence of the bromine atom and the methyl group on the phenyl and benzoxazole (B165842) rings, respectively, influences the electronic environment of the molecule, and DFT can quantify these effects. The reactivity of the molecule can be predicted by analyzing various descriptors derived from DFT, such as ionization potential, electron affinity, and global hardness. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzoxazole ring system, while the LUMO is distributed over the electron-deficient regions. The HOMO-LUMO gap for similar benzoxazole derivatives has been reported in the range of 4-5 eV, indicating good kinetic stability. researchgate.net

ParameterTypical Energy (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap4.5 to 5.0

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface of this compound would likely show negative potential (red regions) around the nitrogen and oxygen atoms of the benzoxazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. The bromine atom, being electronegative, would also contribute to the local electronic landscape. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Vibrational Frequencies Prediction and Correlation with Experimental Data

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These computed frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This correlation helps in the accurate assignment of the observed vibrational bands to specific molecular motions. For related benzoxazole derivatives, a good agreement between the calculated and experimental frequencies has been observed, often with a scaling factor applied to the computed values to account for anharmonicity. researchgate.net This validates both the computational method and the experimental assignments.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretch (aromatic)3100-30003100-3000Stretching of C-H bonds in phenyl and benzoxazole rings
C=N stretch1650-16001640-1590Stretching of the carbon-nitrogen double bond in the oxazole (B20620) ring
C-O-C stretch1250-12001240-1190Asymmetric stretching of the ether linkage in the oxazole ring
C-Br stretch700-600680-580Stretching of the carbon-bromine bond

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and how it interacts with its environment, such as a solvent. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the formation of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and transport properties. MD simulations of similar heterocyclic compounds have been used to investigate their stability in different environments and to understand the role of solvent in their chemical reactivity. esisresearch.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. pnrjournal.com Given that benzoxazole derivatives are known to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties, molecular docking can be employed to identify potential protein targets for this compound. nih.govresearchgate.netnih.gov For instance, a docking study could be performed against a bacterial enzyme like DNA gyrase or a fungal protein to explore its potential as an antimicrobial agent. The results of such a study would provide information on the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.net

Potential Protein TargetBiological ActivityTypical Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
DNA Gyrase (bacterial)Antibacterial-7.0 to -9.0Aspartic Acid, Arginine, Tyrosine
Lanosterol 14-alpha demethylase (fungal)Antifungal-8.0 to -10.0Cysteine, Histidine, Tyrosine
Tyrosine Kinase (cancer)Anticancer-7.5 to -9.5Leucine, Valine, Aspartic Acid

Pre Clinical Biological Evaluation of 2 3 Bromophenyl 5 Methyl 1,3 Benzoxazole and Benzoxazole Derivatives

In Vitro Antimicrobial Activity Studies

Synthetic benzoxazole (B165842) derivatives have been shown to possess a broad spectrum of antimicrobial activity. nih.gov Numerous studies have highlighted their effectiveness against various pathogenic bacteria and fungi, in some cases surpassing the activity of commercially available drugs. nih.govesisresearch.org

Benzoxazole derivatives have demonstrated notable activity against a range of Gram-positive bacteria. nih.govesisresearch.org For instance, studies on 2,5-disubstituted benzoxazoles have confirmed their efficacy against isolates of Bacillus subtilis and Staphylococcus aureus. esisresearch.org Further research into derivatives of 3-(2-benzoxazol-5-yl)alanine revealed selective activity, with some compounds being active only against B. subtilis. nih.gov

A study on a series of benzoxazole-appended 1,2,3-triazoles also showed moderate to good antibacterial activity against S. aureus and B. subtilis. ias.ac.in In this series, compounds featuring a bromo group on a benzene (B151609) ring exhibited enhanced activity compared to those with fluoro and chloro substituents. ias.ac.in Similarly, the synthesized compound N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) was found to have moderate antibacterial activity against representative Gram-positive bacteria. esisresearch.org

The table below summarizes the minimum inhibitory concentration (MIC) values for selected benzoxazole derivatives against Gram-positive bacteria.

Compound/DerivativeBacterial StrainMIC (µg/mL)
Benzoxazole-triazole hybrid (7s)S. aureusNot specified
Benzoxazole-triazole hybrid (7s)B. subtilisNot specified
H-Box[(2-OMe-4-NMe₂)Ph]-OMe (13)B. subtilis>100
H-Box[2,4,5-(OMe)₃Ph]-OMe (8)B. subtilis>100

Data sourced from multiple studies. nih.govias.ac.in

The antibacterial evaluation of benzoxazole derivatives extends to Gram-negative bacterial strains. esisresearch.org Research has indicated that certain 2,5-disubstituted benzoxazole derivatives are active against Klebsiella pneumoniae and Pseudomonas aeruginosa. esisresearch.org The brominated derivative N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide also demonstrated moderate activity against Gram-negative bacteria. esisresearch.org

In a study involving benzoxazole-linked 1,2,3-triazoles, several compounds were screened against Escherichia coli and K. pneumoniae, showing moderate to good activity. ias.ac.in The compound designated 7s, which contains a bromo group, was highlighted for its promising antibacterial activity among all the synthesized triazoles in the study. ias.ac.in

The antifungal potential of benzoxazole derivatives is a significant area of investigation. nih.gov A wide range of 2-substituted benzoxazole derivatives have been reported to have activity against various fungal species, including Candida albicans, C. krusei, and Aspergillus niger. esisresearch.orgnih.gov

In one study, a series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including 5-bromo and 5,7-dibromo analogues, were screened against Candida strains. nih.gov The compound 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone showed notable activity against a clinical isolate of C. albicans. nih.gov These benzoxazoles demonstrated a multi-faceted mode of action, including perturbation of the total sterol content and inhibition of mitochondrial respiration. nih.gov Another study synthesized a series of 45 benzoxazole compounds and found that most exhibited moderate antifungal activities against various phytopathogenic fungi. mdpi.com Specifically, the inhibitory rate of compound 4ah on Mycosphaerella melonis reached 76.4%. mdpi.com

The table below presents the antifungal activity of selected brominated benzoxazole derivatives against Candida albicans.

CompoundFungal StrainActivity MetricResult
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)C. albicans isolateMICP (µg/mL)16
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)C. albicans isolate% Reduction88.0 ± 9.7
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)C. albicans SC5314MICT (µg/mL)16
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)C. albicans SC5314% Reduction100

MICP: Minimum Inhibitory Concentration Proliferative; MICT: Minimum Inhibitory Concentration Total. Data sourced from a study on N-phenacyl derivatives of 2-mercaptobenzoxazole. nih.gov

The emergence of multidrug-resistant (MDR) bacteria is a critical global health issue, prompting research into new antimicrobial agents. esisresearch.org Benzoxazole derivatives have been evaluated for their potential to combat these resistant strains. esisresearch.orgresearchgate.net

The brominated compound N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide was tested for its antibacterial effect against drug-resistant clinical isolates, showing moderate activity. esisresearch.org Another study focused on benzoxazole-based metal complexes to reverse multidrug resistance. researchgate.net One ligand and its Zinc(II) complex, along with a Copper(II) complex of another ligand, demonstrated remarkable antibacterial activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain. researchgate.net Furthermore, several of these complexes enhanced the antibacterial activity of ciprofloxacin (B1669076) against MRSA. researchgate.net The bengamides, a different class of compounds, have also been identified as potential antibiotics against various drug-resistant bacteria, including Mycobacterium tuberculosis and MRSA. mdpi.com One potent analogue, 73j, showed MIC values against different MRSA strains in the range of 0.04–0.31 μg/mL. mdpi.com

Anticancer and Antitumor Activity Investigations (In Vitro Cell Line Studies)

Beyond their antimicrobial properties, substituted benzoxazoles are recognized for their potential as antitumor agents. esisresearch.orgnih.gov

The antiproliferative activity of novel benzoxazole derivatives has been evaluated against several human cancer cell lines. nih.gov In one study, newly synthesized 2-substituted benzoxazoles were screened for their effects on MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov Compounds 4b, 4d, and 11c were most active against MCF-7 cells, while compounds 4a, 6c, and 8a showed the most potent cytotoxic activity against MDA-MB-231 cells. nih.gov

Further investigation of the most active compounds revealed they could induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov In a separate study, a series of 4-arylsulfonyl-1,3-oxazoles, which share a related oxazole (B20620) core, were synthesized and tested. biointerfaceresearch.com The compound 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide demonstrated the highest anti-proliferative activity against the HOP-92 non-small cell lung cancer line. biointerfaceresearch.com Research on 2-aryl-4-benzoyl-imidazoles, another class of related heterocyclic compounds, found that a derivative with a bromine on the A ring (compound 8a) showed potent antiproliferative activity, with an average IC₅₀ value of 0.04 µM across six cancer cell lines. nih.gov

The table below shows the antiproliferative activity of selected benzoxazole and related derivatives.

CompoundCell LineActivity Metric (IC₅₀)
2-Aryl-4-benzoyl-imidazole (8a)Average of 6 cancer cell lines0.04 µM
Benzoxazole derivative (4b)MCF-7Not specified
Benzoxazole derivative (4d)MCF-7Not specified
Benzoxazole derivative (11c)MCF-7Not specified
Benzoxazole derivative (4a)MDA-MB-231Not specified
Benzoxazole derivative (6c)MDA-MB-231Not specified
Benzoxazole derivative (8a)MDA-MB-231Not specified

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govnih.gov

Antiviral Activity Studies (Pre-clinical)

The structural framework of benzoxazole is recognized as a key component in various antiviral agents. nih.gov Pre-clinical investigations have explored the efficacy of benzoxazole derivatives against several viral pathogens, including Human Immunodeficiency Virus (HIV) and the influenza virus.

The benzoxazole scaffold is an essential structural unit for some anti-HIV-1 agents. nih.gov In vitro studies have demonstrated the potential of certain benzoxazole derivatives to inhibit HIV-1. For instance, one study reported that the compound 2-[(N-phenylthiocarbamoyl)cyanomethyl]-benzoxazole displayed moderate anti-HIV-1 activity, affording a maximum cell protection of 36.6% at a concentration of 2 x 10⁻⁵ µM. researchgate.netdoi.org

Other research into related structures, such as 2-benzoxazolinone (B145934) derivatives, has also yielded promising results. A novel class of these compounds was found to be active against HIV-1 at a concentration of 100 µM, with the most potent derivative, which incorporates a thiadiazole ring, inhibiting the virus by 84%. The mechanism is thought to involve the chelation of Mg²⁺ cations in the active site of the prototype foamy virus integrase.

Furthermore, hybrid molecules incorporating the oxazole ring have been reviewed for their anti-HIV potential. semanticscholar.org A thiazole-benzoxazole hybrid showed activity against the HIV-1 IIIB strain with a half-maximal effective concentration (EC₅₀) of 71 μM. semanticscholar.org These findings underscore the value of the benzoxazole core in designing novel anti-HIV agents. researchgate.netdoi.orgsemanticscholar.org

Compound ClassSpecific Compound ExampleVirus StrainActivity MeasurementResult
2-Substituted Benzoxazole2-[(N-phenylthiocarbamoyl)cyanomethyl]-benzoxazoleHIV-1Maximum % Cell Protection36.6% at 2x10⁻⁵ µM researchgate.netdoi.org
Thiazole-Benzoxazole HybridNot specifiedHIV-1 IIIBHalf-maximal Effective Concentration (EC₅₀)71 µM semanticscholar.org
Benzimidazole-Sulfonamide HybridCompound 21HIV-1Half-maximal Inhibitory Concentration (IC₅₀) vs gp12021.50–25.16 nM semanticscholar.org

Benzoxazole derivatives have been investigated for their potential to inhibit influenza virus replication. A series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles was evaluated for in vitro activity against influenza A and B viruses. While no compounds were active against the influenza B virus, one derivative, N-(4-(5-(3,4-dimethoxybenzamido)benzo[d]oxazol-2-yl)phenyl)-3,4-dimethoxybenzamide, demonstrated excellent inhibitory activity against the A/H3N2 strain with a half-maximal effective concentration (EC₅₀) of 37.03 μM. This was more potent than the reference drug oseltamivir (B103847) under the same assay conditions.

In other studies, nitrobenzoxadiazole derivatives, which are structurally related to benzoxazoles, have shown the ability to inhibit influenza A virus replication at low micromolar concentrations. researchgate.netnih.gov Specifically, three 4-thioether substituted nitrobenzoxadiazoles were identified as potent inhibitors in cell-based assays. researchgate.netnih.gov Further research into bioisosteric replacements for the approved anti-influenza agent baloxavir (B560136) led to the development of novel dibenzoxepine-based derivatives. Two of these compounds, ATV03 and ATV07, showed excellent activity against influenza A (H3N2) with EC₅₀ values of 0.78 nM, as well as potent activity against influenza B. nih.gov

Compound ClassSpecific Compound ExampleVirus StrainActivity MeasurementResult
5-Substituted-2-(4-substituted phenyl)-1,3-benzoxazoleN-(4-(5-(3,4-dimethoxybenzamido)benzo[d]oxazol-2-yl)phenyl)-3,4-dimethoxybenzamideInfluenza A/H3N2Half-maximal Effective Concentration (EC₅₀)37.03 µM
Dibenzoxepine-based Baloxavir DerivativeATV03Influenza A/H3N2Half-maximal Effective Concentration (EC₅₀)0.78 ± 0.10 nM nih.gov
Dibenzoxepine-based Baloxavir DerivativeATV07Influenza A/H3N2Half-maximal Effective Concentration (EC₅₀)0.78 ± 0.01 nM nih.gov

Other Pharmacological Potentials

Beyond antiviral applications, the benzoxazole scaffold is a versatile pharmacophore that has been incorporated into compounds targeting a range of enzymes, receptors, and biochemical pathways.

Benzoxazole derivatives have demonstrated inhibitory activity against several critical enzymes involved in cell regulation and disease progression.

Topoisomerases: DNA topoisomerases are essential for managing DNA topology and are validated targets for anticancer drugs. Several 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. tandfonline.comesisresearch.orgbenthamdirect.com For example, 5-amino-2-(p-bromophenyl)benzoxazole was found to be a significant DNA topoisomerase I inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 134.1 µM. esisresearch.orgbenthamdirect.com In another study, 2-(p-nitrobenzyl)benzoxazole was the most potent DNA topoisomerase II inhibitor in its series, with an IC₅₀ value of 17.4 µM, which is more potent than the reference drug etoposide. tandfonline.comesisresearch.org A separate investigation identified 2-(4'-bromophenyl)-6-nitrobenzoxazole as the most effective Topo II inhibitor in its series, with an IC₅₀ of 71 µM. researchgate.netnih.gov

GyrB: DNA gyrase is a bacterial topoisomerase II essential for bacterial survival. While research on benzoxazoles as GyrB inhibitors is emerging, closely related benzothiazole-based inhibitors have been extensively studied. One such benzothiazole (B30560) derivative, a potent gyrase inhibitor, showed excellent activity against key Gram-negative pathogens, including Acinetobacter baumannii (MIC = 0.5 µg/mL). researchgate.net Crystal structures confirmed that the inhibitor binds to the ATP-binding site of the GyrB subunit. researchgate.net

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation. Benzoxazolone derivatives are known to exhibit inhibitory effects on COX enzymes. researchgate.net

Akt: The serine/threonine kinase Akt is a central node in cell signaling pathways that promote cell survival and proliferation. Research has indicated that a benzoxazole derivative bearing a thiophene (B33073) substituent can decrease the expression of phosphorylated Akt (p-Akt) protein levels in certain lymphoma cell lines, suggesting an inhibitory effect on the Akt signaling pathway. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis. A set of novel benzoxazole derivatives were evaluated as potential VEGFR-2 inhibitors. The most potent compound in this series demonstrated an IC₅₀ of 97.38 nM against VEGFR-2.

Enzyme TargetCompound ExampleActivity MeasurementResult
Topoisomerase I5-amino-2-(p-bromophenyl)benzoxazoleHalf-maximal Inhibitory Concentration (IC₅₀)134.1 µM esisresearch.orgbenthamdirect.com
Topoisomerase II2-(p-nitrobenzyl)benzoxazoleHalf-maximal Inhibitory Concentration (IC₅₀)17.4 µM tandfonline.comesisresearch.org
Topoisomerase II2-(4'-bromophenyl)-6-nitrobenzoxazoleHalf-maximal Inhibitory Concentration (IC₅₀)71 µM researchgate.netnih.gov
VEGFR-25-methylbenzo[d]oxazole derivative (12l)Half-maximal Inhibitory Concentration (IC₅₀)97.38 nM

The benzoxazole nucleus has been successfully employed as a pharmacophore to develop ligands for G-protein coupled receptors, such as melatonin (B1676174) receptors. A series of benzoxazole derivatives were synthesized and evaluated as melatoninergic ligands. The binding affinity of these compounds for human MT₁ and MT₂ receptors was determined, leading to the identification of several melatonin receptor agonists. In one study, a particular derivative was identified that exhibited better MT₁ and MT₂ receptor affinities than melatonin itself.

The inhibition of specific enzymes or the modulation of receptor activity by benzoxazole derivatives can lead to significant effects on downstream biochemical pathways. For example, the inhibition of VEGFR-2 by a potent benzoxazole derivative was shown to induce apoptosis in cancer cells. This compound was found to arrest the cell cycle and induce apoptosis in 35.13% of HepG2 cells. This effect was accompanied by a significant increase in the levels of pro-apoptotic proteins, such as caspase-3 (2.98-fold) and BAX (3.40-fold), and a notable reduction in the level of the anti-apoptotic protein Bcl-2 (2.12-fold).

Similarly, the demonstrated inhibition of Akt phosphorylation by a benzoxazole derivative suggests a modulatory effect on the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated in cancer. nih.gov By inhibiting key components of these pathways, benzoxazole derivatives can influence fundamental cellular processes like proliferation, angiogenesis, and apoptosis.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Bromine Substitution on Biological Potency and Selectivity

The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a common strategy to modulate their biological properties. In the context of 2-aryl-benzoxazoles, the position and nature of the halogen on the 2-phenyl ring can significantly impact potency and selectivity. Bromine, being an electron-withdrawing group, can alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets. researchgate.net

Studies on related compounds, such as N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, were undertaken specifically to evaluate the effect of a bromine atom on the 2-phenyl ring against various bacterial strains. esisresearch.org Research has shown that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide exhibits moderate antibacterial activity, with theoretical analyses indicating the bromine atom is a key reactive site on the molecule. researchgate.net Generally, brominated organic compounds have demonstrated notable antibacterial capabilities. researchgate.net While direct SAR data for the 3-bromo substitution is specific to the compound series, the presence of electron-withdrawing groups like chlorine and nitro groups on the 2-aryl moiety has been shown to improve the anti-proliferative activity of benzoxazole (B165842) derivatives. researchgate.net This suggests that the 3-bromo substitution in 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole likely plays a significant role in its biological activity by influencing factors such as lipophilicity and electronic interactions with target macromolecules.

In other benzoxazole series, the introduction of a bromine atom elsewhere on the heterocyclic core, such as at the 7-position, has been shown to significantly increase a compound's activity, highlighting the general importance of halogenation in this class of molecules. nih.gov

Role of Methyl Group at the 5-Position in Modulating Activity

Research has established that substituting the 5-position of the benzoxazole core with a methyl group, a halogen, or a hydroxyl group can lead to enhanced antiproliferative activity. nih.govmdpi.com In comparative studies of benzoxazole derivatives, compounds bearing a 5-methyl group have demonstrated distinct activity levels compared to unsubstituted or 5-halogenated analogs. For instance, in a series of compounds evaluated for cytotoxic activity, 5-chlorobenzoxazole derivatives generally showed higher potency than their 5-methyl counterparts, which in turn were more active than the unsubstituted analogs. nih.gov This highlights that while the 5-methyl group is beneficial for activity compared to no substitution, other groups might offer further enhancements depending on the biological target. The consistent finding across multiple studies is that substitution at both the 2- and 5-positions is crucial for potent antimicrobial and antiproliferative effects. nih.govnih.gov

Table 1: Impact of Substitution at Position 5 of the Benzoxazole Ring on Biological Activity

Substituent at Position 5Observed Biological EffectReference Compound Class
Methyl (-CH₃) Enhanced antiproliferative activity2-Aryl-benzoxazoles
Halogen (-Cl, -Br) Enhanced antiproliferative and cytotoxic activity2-Aryl-benzoxazoles
Unsubstituted (-H) Lower cytotoxic activity compared to 5-methyl or 5-chloro analogsBenzoxazole-benzamide conjugates

Impact of Aryl Substituents at the 2-Position on Biological Profiles

The substituent at the 2-position of the benzoxazole ring is a primary determinant of the molecule's biological activity and specificity. nih.gov The presence of an aryl group at this position, as in this compound, gives rise to a class of compounds with a wide range of pharmacological actions. nih.govmdpi.com

The nature of the 2-aryl group and its substitution pattern dictates the biological profile. For example:

Antiproliferative and Anticancer Activity: 2-Aryl benzoxazoles are widely recognized for their potential as anticancer agents. nih.govmdpi.com The substitution pattern on the aryl ring is key; the presence of electron-withdrawing groups, such as the 3-bromo substituent, is often associated with improved anti-proliferative effects. researchgate.net

Topoisomerase I Inhibition: Specific derivatives, like 2-(4-methoxyphenyl)benzoxazoles, have been identified as topoisomerase I inhibitors, demonstrating that the 2-aryl group can direct the molecule to specific enzymatic targets. esisresearch.org

Receptor Antagonism: A series of 2-arylbenzoxazoles has been investigated as potential antagonists for the adenosine A2A receptor, indicating a role in treating neurodegenerative diseases. researchgate.net

Antimicrobial Activity: The lipophilic nature of the 2-aryl group can enhance membrane permeability, leading to better intracellular accumulation and interaction with microbial targets. mdpi.com

The combination of substitutions at both the 2- and 5-positions often leads to a synergistic effect on biological activity, making the 2-aryl-5-substituted benzoxazole a privileged scaffold in drug discovery. nih.govnih.gov

Derivatization Strategies for Enhancing Biological Efficacy

To improve the potency, selectivity, and pharmacokinetic properties of benzoxazole-based compounds, various derivatization strategies are employed. These strategies primarily focus on modifying the key positions of the benzoxazole scaffold, namely the 2-aryl ring and the 5-position of the benzoxazole core.

Key Derivatization Approaches:

Modification of the 2-Aryl Ring: A common approach involves the synthesis of analogs with different substituents on the 2-phenyl ring. This is often achieved through the condensation of substituted benzoic acids or aldehydes with the appropriate 2-aminophenol (B121084) precursor. nih.govresearchgate.net This allows for a systematic exploration of electronic and steric effects on activity.

Modification at the 5-Position: The 5-position can be readily modified to introduce a variety of functional groups. For instance, starting with a 5-aminobenzoxazole derivative, further reactions can introduce amide functionalities. In one study, a series of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl) amides were synthesized, and it was found that modifying the acyl ligand had a significant impact on antifungal activity. mdpi.com Similarly, the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide represents a derivatization of the 5-amino group to enhance antibacterial properties. esisresearch.org

Conjugation via Linkers: Another strategy involves linking the benzoxazole core to another pharmacophore via a flexible or rigid linker. For example, benzoxazole-benzamide conjugates have been created using a 2-thioacetamido linker, resulting in potent anti-proliferative agents and VEGFR-2 inhibitors. nih.gov

Advanced Synthetic Methods: The development of novel synthetic methodologies, such as those using triflic anhydride activation of amides or cyclodesulfurization of thioamides, facilitates the creation of a diverse library of 2-substituted benzoxazoles for biological screening. mdpi.combeilstein-journals.org

These derivatization strategies are essential for the lead optimization process, allowing medicinal chemists to fine-tune the properties of a lead compound like this compound to achieve a desired therapeutic profile.

Pharmacophore Modeling and Ligand-Based Design for Lead Optimization

Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the key molecular features required for a specific biological activity and to guide the design of new, more potent compounds. dovepress.com These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov

A pharmacophore model defines the essential spatial arrangement of features, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers, that a molecule must possess to interact with its target receptor. mdpi.comnih.gov For benzoxazole derivatives, these studies have been instrumental in lead optimization.

Applications in Benzoxazole Design:

Targeting VEGFR-2: A series of novel benzoxazole derivatives was designed to fit the established pharmacophore model for VEGFR-2 inhibitors like sorafenib. The model proposed that the terminal benzoxazole ring could occupy the hinge region of the ATP binding site, a critical interaction for kinase inhibition. This rational design approach led to the identification of compounds with potent VEGFR-2 inhibitory activity. nih.gov

Developing TLR9 Antagonists: A structural model for Toll-like receptor 9 (TLR9) antagonism was developed through computational analysis. This model guided the rational design of novel benzoxazole derivatives that were found to be potent and selective TLR9 antagonists. nih.gov

Identifying A2A Receptor Antagonists: Docking studies, a form of structure-based design, were used to identify 2-arylbenzoxazoles as potential antagonists for the adenosine A2A receptor, demonstrating the utility of computational methods in identifying new therapeutic applications for the scaffold. researchgate.net

Mechanistic Insights into Biological Action of 2 3 Bromophenyl 5 Methyl 1,3 Benzoxazole

Identification and Validation of Molecular Targets

Research into the biological activities of benzoxazole (B165842) derivatives has revealed a range of potential molecular targets, primarily associated with their anticancer and antimicrobial properties. amazonaws.com For many 2-substituted benzoxazoles, enzymes and structural proteins involved in cell proliferation and survival have been identified as key targets. nih.govamazonaws.com

One of the prominent molecular targets for anticancer benzoxazoles is tubulin . researchgate.net Certain derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and, consequently, cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. researchgate.net Molecular docking studies on some 5-(3-bromophenyl) analogs have suggested efficient binding within the tubulin-combretastatin A-4 binding site. researchgate.net

In the context of antimicrobial activity, the molecular targets are often enzymes essential for bacterial or fungal viability. While not specifically elucidated for 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole, other benzoxazoles have been suggested to interfere with microbial processes. amazonaws.com

Potential Molecular Target Associated Biological Activity Supporting Evidence from Analogous Compounds
TubulinAnticancerInhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net
DNAAnticancer, AntimicrobialIntercalation or groove binding, leading to inhibition of replication and transcription. researchgate.net
Histone Deacetylases (HDACs)AnticancerInhibition of HDACs can lead to enhanced acetylation of histones and other proteins, affecting gene expression and cell cycle. nih.gov
Bacterial and Fungal EnzymesAntimicrobialInhibition of essential enzymes for microbial survival. amazonaws.com

Elucidation of Specific Biochemical Pathways Affected

The interaction of this compound with its molecular targets can trigger a cascade of events, altering specific biochemical pathways within the cell.

The inhibition of tubulin polymerization by benzoxazole analogs directly impacts the cell cycle pathway . By disrupting the formation of the mitotic spindle, these compounds can cause an arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis. researchgate.net

Furthermore, the potential interaction with DNA suggests an impact on pathways related to DNA replication and repair . researchgate.net By binding to DNA, the compound could create steric hindrance for DNA polymerase and other enzymes, leading to the activation of DNA damage response pathways. researchgate.net

Inhibition of histone deacetylases (HDACs) by related compounds points to the modulation of gene expression pathways . nih.gov This can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells. nih.gov

Affected Biochemical Pathway Mechanism of Action Consequence
Cell Cycle RegulationDisruption of microtubule dynamics via tubulin inhibition. researchgate.netG2/M phase arrest, induction of apoptosis. researchgate.net
DNA Damage ResponsePotential DNA binding and interference with replication machinery. researchgate.netActivation of repair mechanisms or apoptosis if damage is severe. researchgate.net
Gene Expression RegulationInhibition of histone deacetylases (HDACs). nih.govAltered expression of genes involved in cell proliferation, differentiation, and apoptosis. nih.gov
ApoptosisInduction through various mechanisms including cell cycle arrest and DNA damage. researchgate.netresearchgate.netProgrammed cell death of cancer cells.

Interaction with Biomacromolecules (e.g., DNA, Proteins)

The biological activity of this compound is predicated on its interaction with key biomacromolecules, namely proteins and nucleic acids.

Protein Interaction: The primary mode of interaction with protein targets like tubulin is through non-covalent bonds. Molecular docking studies of similar compounds suggest that hydrogen bonds and hydrophobic interactions play a crucial role in the binding of the benzoxazole scaffold to the active sites of these proteins. researchgate.net For instance, in tubulin binding, the benzoxazole ring system can fit into specific pockets, while substituents like the bromophenyl group can form additional interactions, enhancing binding affinity. researchgate.net

DNA Interaction: Some benzoxazole derivatives have been shown to interact with DNA. researchgate.net This interaction can occur through several modes, including intercalation, where the planar aromatic ring system of the benzoxazole inserts between the base pairs of the DNA double helix, or groove binding. These interactions can lead to distortions in the DNA structure, interfering with processes like transcription and replication. researchgate.net The specific mode and affinity of binding are influenced by the nature and position of the substituents on the benzoxazole core. researchgate.net

Biomacromolecule Type of Interaction Potential Binding Site Functional Consequence
Proteins (e.g., Tubulin, HDACs)Non-covalent (Hydrogen bonding, hydrophobic interactions)Active sites or allosteric pockets researchgate.netnih.govInhibition of enzymatic activity or protein function researchgate.netnih.gov
DNANon-covalent (Intercalation, groove binding)Between base pairs or in the minor/major grooves researchgate.netInhibition of DNA replication and transcription, induction of DNA damage response researchgate.net

Future Research Directions and Potential Applications

Development of Advanced Synthetic Methodologies for Novel Benzoxazole (B165842) Scaffolds

The synthesis of benzoxazoles has evolved significantly from traditional condensation reactions of 2-aminophenols with carbonyl compounds. nih.govijpbs.com Future research will likely focus on more efficient, sustainable, and versatile synthetic strategies to create novel derivatives of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole with diverse functionalities.

Key areas for development include:

Catalytic Systems: The use of nanocatalysts, metal catalysts (such as copper, palladium, and ruthenium), and ionic liquids has already shown promise in improving reaction yields and conditions. rsc.orgnih.govijpbs.com Future methodologies may involve the development of novel catalytic systems, like samarium triflate in aqueous media or copper(II) oxide nanoparticles, for greener and more atom-economical syntheses. organic-chemistry.org

One-Pot Reactions: Sequential one-pot procedures, such as aminocarbonylation followed by acid-mediated ring closure, streamline the synthesis process, reducing time and waste. organic-chemistry.org

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for benzoxazole synthesis from hours to minutes, offering a rapid pathway for generating libraries of derivatives.

Electrochemical Synthesis: An emerging eco-friendly approach involves the electrochemical oxidation and cyclization of precursors, which avoids the need for transition metals and chemical oxidants, generating hydrogen gas as the only byproduct. organic-chemistry.org

These advanced methodologies will be crucial for synthesizing a wide array of analogs of this compound, enabling a deeper exploration of its structure-activity relationships.

Table 1: Comparison of Synthetic Methodologies for Benzoxazoles

MethodologyCatalyst/ConditionsAdvantages
Conventional Heating Polyphosphoric Acid (PPA)Traditional, well-established
Catalytic Cyclization Copper (Cu), Palladium (Pd), Ruthenium (Ru)High yields, milder conditions ijpbs.com
Microwave-Assisted -Reduced reaction times (30-60 min)
Green Synthesis Samarium triflate in water, NanocatalystsEnvironmentally friendly, reusable catalysts ijpbs.comorganic-chemistry.org
Electrochemical Oxidant- and metal-freeAtom-economical, produces H₂ as byproduct organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Benzoxazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating the identification and optimization of new therapeutic agents. premierscience.comijettjournal.org For benzoxazole derivatives like this compound, AI and ML can be transformative.

Future applications include:

Predictive Modeling: AI algorithms, such as deep neural networks and support vector machines, can analyze vast datasets to predict the physicochemical properties, biological activities, and toxicity of novel benzoxazole derivatives before they are synthesized. premierscience.comnih.gov This significantly reduces the time and cost associated with experimental screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new benzoxazole-based molecules with desired pharmacological profiles, tailored to specific biological targets. ijettjournal.org

Target Identification and Validation: AI can analyze biological data to identify and validate new protein targets for which benzoxazole derivatives could be effective inhibitors or modulators. premierscience.com

High-Throughput Virtual Screening: Machine learning models can screen massive virtual libraries of compounds to identify promising benzoxazole candidates for further investigation, a process much faster than traditional high-throughput screening. premierscience.com

By integrating AI, researchers can more efficiently navigate the vast chemical space of benzoxazole derivatives to discover new drug candidates with improved efficacy and safety. astrazeneca.com

Exploration of New Pharmacological Targets for Benzoxazole Derivatives

Benzoxazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. globalresearchonline.netscite.ainih.gov This versatility stems from their ability to interact with a variety of biological targets. scite.ai

While existing research has identified several targets, the future holds significant potential for discovering new pharmacological applications for compounds like this compound.

Potential new targets and areas of exploration include:

Neurodegenerative Diseases: Monoamine oxidase (MAO) enzymes are targets for treating neuropsychiatric and neurodegenerative disorders, and some benzoxazole derivatives have shown potent MAO inhibition. researchgate.net Further investigation into their effects on targets related to Alzheimer's and Parkinson's diseases is warranted.

Kinase Inhibition: Many benzoxazole compounds have been developed as inhibitors of various kinases, which are crucial in cancer and inflammatory pathways. nih.gov Exploring the inhibitory activity of this compound against a broader panel of kinases could reveal novel anticancer or anti-inflammatory leads.

Ion Channel Modulation: Ion channels are critical for cellular signaling and are important drug targets. The benzoxazole scaffold could be explored for its potential to modulate specific ion channels involved in cardiovascular or neurological conditions.

Targeting Microbial Resistance: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzoxazole-based metal complexes have shown the ability to reverse multidrug resistance in bacteria, opening a new avenue for research. nih.gov

Table 2: Established and Potential Pharmacological Targets for Benzoxazole Derivatives

Target ClassSpecific ExamplesAssociated Diseases/Conditions
Enzymes VEGFR-2, Monoamine Oxidase (MAO), Kinases, Cyclooxygenase nih.govresearchgate.netCancer, Neurodegenerative Disorders, Inflammation nih.govresearchgate.net
Receptors 5-HT3, Melatonin (B1676174) Receptors nih.govNeurological and Psychiatric Disorders nih.gov
Microbial Targets Bacterial and Fungal EnzymesInfectious Diseases researchgate.net
Protein Aggregation Amyloid BetaAlzheimer's Disease nih.gov

Applications as Chemical Probes in Biological Systems

The inherent fluorescent properties of many benzoxazole derivatives make them excellent candidates for use as chemical probes to study biological systems. periodikos.com.brperiodikos.com.br These compounds can be designed to bind to specific biomolecules or to be sensitive to their microenvironment, allowing for real-time visualization of cellular processes. periodikos.com.briaea.org

Future research in this area could focus on:

DNA Probes: Benzoxazoles have shown potential as sensitive and safer alternatives to commonly used fluorescent DNA probes. periodikos.com.brperiodikos.com.br They can intercalate with DNA, leading to enhanced fluorescence emission, which can be used for DNA quantification and imaging. periodikos.com.br

Ion and pH Sensors: The fluorescence of benzoxazole derivatives can be sensitive to changes in pH and the presence of metal cations, enabling their use as sensors to monitor these parameters within cells. globalresearchonline.net

Biothiol Detection: Specifically designed benzoxazole probes can react with biothiols like glutathione, cysteine, and homocysteine, resulting in a significant fluorescence enhancement. nih.gov This allows for the detection and quantification of these important biological molecules. nih.gov

Protein Labeling: The benzoxazole core can be functionalized to selectively bind to proteins like Bovine Serum Albumin (BSA), with its fluorescence being sensitive to the protein's microenvironment. iaea.org

The unique structure of this compound could be leveraged to develop novel probes with specific photophysical properties for advanced biological imaging.

Development of Benzoxazole-Based Compounds for Non-Therapeutic Research Applications (e.g., Materials Science, Bioimaging)

Beyond their therapeutic potential, benzoxazole derivatives have significant applications in materials science and as fluorescent dyes for bioimaging. periodikos.com.br Their rigid, planar structure and unique photophysical properties are highly advantageous in these fields. globalresearchonline.net

Potential non-therapeutic applications for derivatives of this compound include:

Materials Science: The rigid benzoxazole core and the presence of a bromine atom make compounds like this promising for applications in liquid crystal displays and as organic semiconductors, where the electron-withdrawing nature of bromine can improve charge transport.

Optical Brighteners: Certain benzoxazole derivatives are intensely fluorescent and are used as optical brightening agents in applications like laundry detergents. wikipedia.org

Bioimaging: The favorable photoluminescent properties of benzoxazoles, including high quantum yields and stability, make them attractive fluorophores for developing advanced bioimaging agents. periodikos.com.brglobalresearchonline.net They can be used to label and visualize specific cellular components like mitochondria and lipid droplets. nih.gov

Agrochemicals: Benzoxazole and its derivatives have demonstrated a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal properties, making them important scaffolds in the discovery of new agrochemicals. mdpi.com

Table 3: Non-Therapeutic Applications of Benzoxazole Derivatives

Application AreaSpecific UseKey Properties
Materials Science Liquid Crystal Displays, Organic SemiconductorsRigidity, Charge Transport Properties
Commercial Products Optical Brighteners in DetergentsIntense Fluorescence wikipedia.org
Bioimaging Fluorescent Dyes for Cellular OrganellesHigh Quantum Yield, Photostability globalresearchonline.netnih.gov
Agrochemicals Herbicides, Fungicides, InsecticidesBroad-spectrum Biological Activity mdpi.com

Q & A

Q. What are the most common synthetic routes for 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole?

The synthesis typically involves cyclization of 2-aminophenol derivatives with appropriate carbonyl-containing substrates. A standard method is the condensation of 2-aminophenol with a brominated aromatic aldehyde or ketone under catalytic conditions. For example:

  • Catalysts : Nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) enhance reaction efficiency and yield .
  • Solvents : Ethanol or DMF are commonly used due to their ability to stabilize intermediates .
  • Mechanism : The reaction proceeds via Schiff base formation followed by cyclization to form the benzoxazole core .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. For instance, the bromophenyl group shows distinct deshielded aromatic protons in NMR .
  • Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s signature) .
  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions in solid-state studies .

Q. What biological activities are associated with this compound?

Benzoxazole derivatives exhibit antibacterial, antitumor, and anti-inflammatory activities . For this compound:

  • Anticancer Potential : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines like MCF-7 (breast) and A549 (lung) .
  • Antibacterial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion methods .

Advanced Research Questions

Q. How can computational methods (DFT/MD) optimize the design of benzoxazole derivatives?

  • Electronic Properties : DFT calculates HOMO-LUMO gaps to predict reactivity. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Simulates binding affinity to target proteins (e.g., EGFR for anticancer activity). Substituents like the 3-bromophenyl group improve hydrophobic interactions in binding pockets .
  • MD Simulations : Assess stability in biological environments (e.g., lipid bilayer penetration for antimicrobial activity) .

Q. How do reaction conditions influence yield in green synthesis approaches?

  • Microwave/Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes using microwave-assisted synthesis) .
  • Solvent-Free Methods : Eliminates toxic solvents; for example, mechanochemical grinding of 2-aminophenol and aldehydes achieves 75–85% yield .
  • Deep Eutectic Solvents (DES) : Improve atom economy and reduce waste. DES systems like choline chloride/urea are effective for cyclization .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Cell Line Variability : Sensitivity differences between HeLa (cervical) vs. HepG2 (liver) cells require cross-validation using standardized protocols .
  • Substituent Effects : The 5-methyl group’s steric hindrance may reduce activity in some assays but enhance it in others. SAR studies comparing methyl vs. halogen substituents clarify these trends .
  • Assay Conditions : Varying pH or serum content in cell culture media can alter compound stability. Controlled replicate experiments are critical .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetamide) to enhance solubility. For example, 5-methyl derivatives show improved oral bioavailability in rodent models .
  • Lipid Nanoparticle Encapsulation : Increases blood-brain barrier penetration for CNS-targeted applications .
  • Metabolic Stability : CYP450 inhibition assays identify metabolic hotspots (e.g., bromine’s position affects oxidative degradation) .

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